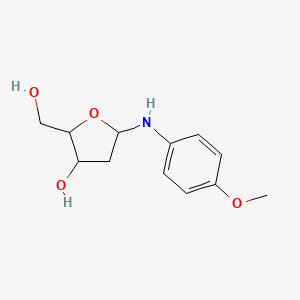

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(4-methoxyanilino)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-16-9-4-2-8(3-5-9)13-12-6-10(15)11(7-14)17-12/h2-5,10-15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPHFRDGRAVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methoxyphenylamino moiety .

Scientific Research Applications

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxyphenylamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Functional Group Analysis

- Hydroxymethyl Group : Present in all listed compounds, this group enables further derivatization (e.g., phosphorylation, glycosylation). In nucleoside analogs (e.g., ), this group mimics the sugar moiety of RNA/DNA.

- Aromatic Amino vs. Purine Bases: The target compound’s 4-methoxyphenylamino group contrasts with purine bases in nucleosides. While purine derivatives () are critical for base-pairing in nucleic acids, the aromatic amino group may enhance solubility and target-specific binding in small molecules.

- Protective Groups : Analogs like use bis(4-methoxyphenyl) groups to protect the hydroxymethyl group during synthesis, whereas the target compound lacks such protection, suggesting it may serve as a final product or intermediate.

Research and Application Context

- Nucleoside Analogs: Compounds like are foundational in antiviral drug development (e.g., adenosine analogs inhibit viral polymerase).

- Synthetic Intermediates : The DMT-protected compound in is critical for solid-phase DNA synthesis, whereas the target compound’s simpler structure may streamline medicinal chemistry workflows.

- Ligand Design: Multi-amino derivatives () could serve as ligands in catalysis or metal-organic frameworks, leveraging their nitrogen-rich substituents.

Biological Activity

The compound 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol is a tetrahydrofuran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol can be represented as follows:

This structure features a hydroxymethyl group, a methoxyphenyl moiety, and a tetrahydrofuran ring that may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of tetrahydrofuran have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Some compounds in this class have demonstrated the ability to modulate inflammatory pathways.

- Antioxidant Effects : The presence of phenolic structures often correlates with antioxidant properties.

Anticancer Activity

A significant focus has been placed on the anticancer potential of 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol. Research indicates that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines.

The proposed mechanisms through which this compound may exert its anticancer effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : Compounds in this category may promote apoptosis by modulating Bcl-2 and Bax expression levels, thus shifting the balance towards cell death .

- Targeting Specific Pathways : Compounds have been identified that inhibit key signaling pathways such as p38 MAPK and VEGFR-2, which are crucial in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol.

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxymethyl Group | Enhances solubility and potential interactions with biological targets |

| Methoxy Group | Modulates electronic properties, influencing binding affinity |

| Tetrahydrofuran Ring | Provides a stable scaffold conducive to biological activity |

Case Studies

- In Vitro Studies : A study demonstrated that similar tetrahydrofuran derivatives exhibited IC50 values in the low micromolar range against HeLa cells, indicating significant anticancer activity .

- Animal Models : In vivo studies using animal models showed that these compounds could effectively reduce tumor size and improve survival rates when administered at specific dosages.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, analogous tetrahydrofuran derivatives (e.g., fluorinated compounds) are synthesized using stereoselective methods with chiral catalysts to control regiochemistry . Key steps include protecting the hydroxymethyl group (e.g., via silylation) and introducing the 4-methoxyphenylamino moiety via amination. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Advanced analytical techniques are essential:

- NMR Spectroscopy : Assign stereochemistry using H and C NMR, focusing on tetrahydrofuran ring protons (δ 3.5–4.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] ion) and rule out impurities .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent degradation .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the hydroxymethyl and methoxyphenyl groups?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., hydroxyl group participation) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can map transition states and predict regioselectivity in amination reactions .

- Spectroscopic Probes : Use F NMR (for fluorinated analogs) to track electronic effects of substituents .

Q. What methodologies are suitable for evaluating its biological activity?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination) .

- Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and metabolic stability .

Q. How can researchers address contradictions in biological activity data?

- Purity Verification : Re-analyze batches via HPLC to rule out impurities affecting activity .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to validate reproducibility .

- Control Experiments : Compare with structurally similar analogs to isolate pharmacophore contributions .

Q. What challenges arise during scale-up from milligram to gram quantities?

- Solvent Optimization : Replace THF (flammable) with safer alternatives (e.g., 2-MeTHF) while maintaining reaction efficiency .

- Catalyst Recycling : Evaluate heterogeneous catalysts (e.g., Pd/C) for cost-effective amination .

- Purification : Transition from column chromatography to recrystallization for higher yields .

Q. How can computational tools predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding modes with proteins (e.g., docking scores < -7 kcal/mol indicate strong affinity) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.